4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
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Description
4-[(3,5-Dimethoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.363. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds like this can interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Quinoline derivatives have been known to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties, including its solubility, stability, and size. The presence of the carboxylic acid group might affect its absorption and distribution .
Result of Action
The result of the compound’s action would depend on its specific biological targets and the pathways they are involved in. It could potentially have a wide range of effects at the molecular and cellular level .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
4-(3,5-dimethoxyanilino)-6-methylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-4-5-16-15(6-11)17(10-18(21-16)19(22)23)20-12-7-13(24-2)9-14(8-12)25-3/h4-10H,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCBCKADFWJGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.